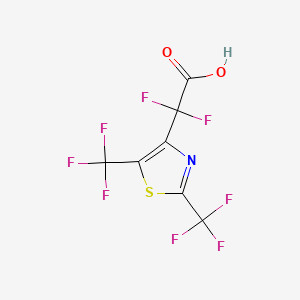
2-(2,5-Bis(trifluoromethyl)thiazol-4-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a fluorinated organic compound characterized by its trifluoromethyl groups and difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves the following steps:
Thiazole Formation: The initial step involves the formation of the thiazole ring. This can be achieved through the reaction of a suitable halogenated precursor with thiourea or thioamide derivatives.
Difluoroacetic Acid Introduction: The final step involves the incorporation of the difluoroacetic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of thiazole derivatives to their corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may involve the conversion of the trifluoromethyl groups to trifluoromethane derivatives.
Substitution: Substitution reactions can occur at various positions on the thiazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Trifluoromethane derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: The compound's derivatives may exhibit pharmacological properties, making it useful in drug discovery and development. Industry: Its unique chemical properties make it suitable for use in materials science, particularly in the development of fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's derivatives and the biological system .
Comparison with Similar Compounds
Trifluoromethylthiazoles: These compounds share the trifluoromethyl group and thiazole ring but differ in their substituents and functional groups.
Difluoroacetic Acid Derivatives: These compounds contain the difluoroacetic acid moiety but may have different heterocyclic structures.
Uniqueness: 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is unique due to its combination of trifluoromethyl groups and difluoroacetic acid, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of 2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C7HF8NO2S |
|---|---|
Molecular Weight |
315.14 g/mol |
IUPAC Name |
2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7HF8NO2S/c8-5(9,4(17)18)1-2(6(10,11)12)19-3(16-1)7(13,14)15/h(H,17,18) |
InChI Key |
MSYMLYUAPFGBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)C(F)(F)F)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


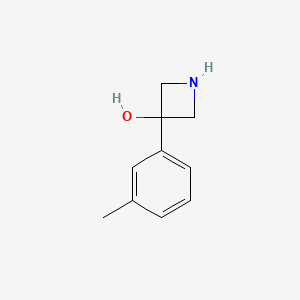
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
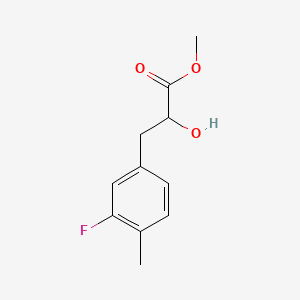
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
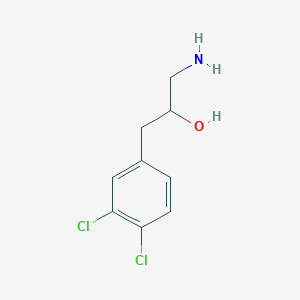
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
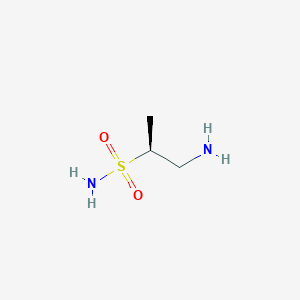
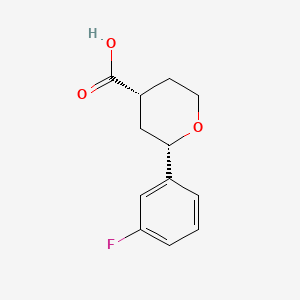

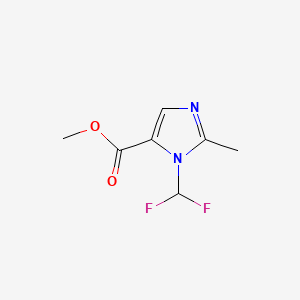
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)


